molecular formula C14H18N2 B1612740 5-(1-Methylpiperidin-4-yl)-1h-indole CAS No. 885273-33-6

5-(1-Methylpiperidin-4-yl)-1h-indole

Cat. No.: B1612740
CAS No.: 885273-33-6
M. Wt: 214.31 g/mol
InChI Key: BZIKMMJQUCIWCQ-UHFFFAOYSA-N
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Description

5-(1-Methylpiperidin-4-yl)-1H-indole: is a heterocyclic compound that features both an indole and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the piperidine ring is known for its presence in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Methylpiperidin-4-yl)-1H-indole typically involves the condensation of an indole derivative with a piperidine derivative. One common method is the reaction of 5-bromo-1H-indole with 1-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The indole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The piperidine ring can be reduced using hydrogenation methods with catalysts such as palladium on carbon.

    Substitution: Both the indole and piperidine rings can undergo substitution reactions. For example, halogenation of the indole ring can be achieved using N-bromosuccinimide (NBS).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: N-bromosuccinimide for bromination.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(1-Methylpiperidin-4-yl)-1H-indole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It is often used in the development of new drugs and therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry for its potential pharmacological activities. It is being investigated for its use in treating various diseases, including neurological disorders and cancers.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable in the production of advanced materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-(1-Methylpiperidin-4-yl)-1H-indole involves its interaction with specific molecular targets in the body. The indole ring can interact with various receptors, while the piperidine ring can modulate the activity of enzymes and other proteins. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s pharmacological effects .

Comparison with Similar Compounds

  • 5-(1-Methylpiperidin-4-yl)-5H-dibenzoa,dannulen-5-ol Hydrochloride: This compound also features a piperidine ring and is used in similar applications.
  • 5-Methoxy-1H-indole: Another indole derivative with different substituents, used in various chemical and biological studies.

Uniqueness: 5-(1-Methylpiperidin-4-yl)-1H-indole is unique due to its specific combination of indole and piperidine rings. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

5-(1-methylpiperidin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-16-8-5-11(6-9-16)12-2-3-14-13(10-12)4-7-15-14/h2-4,7,10-11,15H,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIKMMJQUCIWCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2=CC3=C(C=C2)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612182
Record name 5-(1-Methylpiperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-33-6
Record name 5-(1-Methylpiperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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